molecular formula C11H16BNO4 B1273576 (4-Boc-Aminophenyl)Boronic Acid CAS No. 380430-49-9

(4-Boc-Aminophenyl)Boronic Acid

Cat. No.: B1273576
CAS No.: 380430-49-9
M. Wt: 237.06 g/mol
InChI Key: UBVOLHQIEQVXGM-UHFFFAOYSA-N
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Description

(4-Boc-Aminophenyl)Boronic Acid, also known as 4-(tert-Butoxycarbonylamino)phenylboronic acid, is an organic compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction leads to their utility in various sensing applications .

Mode of Action

(4-Boc-Aminophenyl)Boronic Acid is a type of organoboron reagent. Organoboron reagents are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They are also used in the manipulation of proteins and cell delivery systems .

Pharmacokinetics

The compound’s molecular weight is 23706 , which may influence its bioavailability.

Result of Action

Boronic acids are known to interact with proteins, manipulate them, and label cells . They are also used in electrophoresis of glycated molecules and as building materials for microparticles for analytical methods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is classified as a combustible solid , indicating that it should be stored away from sources of ignition. It is also recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

(4-Boc-Aminophenyl)Boronic Acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in carbohydrates and glycoproteins. This interaction is crucial in the development of glucose sensors and other diagnostic tools. Additionally, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . This property is exploited in the design of enzyme inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and differentiation . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other Lewis bases. This interaction can modulate the activity of enzymes and receptors by altering their conformation or blocking their active sites . Additionally, this compound can act as an enzyme inhibitor by forming a covalent bond with the active site serine residue of serine proteases, thereby preventing substrate binding and catalysis . This mechanism is particularly relevant in the design of therapeutic enzyme inhibitors.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding phenylboronic acid derivative . The temporal effects of this compound on cellular function have been studied in both in vitro and in vivo settings. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to form covalent bonds with off-target proteins, leading to unintended inhibition of essential cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in carbohydrate metabolism by forming covalent bonds with their active sites . Additionally, this compound can affect metabolic flux by altering the activity of key regulatory enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is also affected by its ability to bind to extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through the recognition of targeting signals on its binding partners . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and ubiquitination, which can influence its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Boc-Aminophenyl)Boronic Acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-nitrophenylboronic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 4-aminophenylboronic acid.

    Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Boc-Aminophenyl)Boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Acids: Such as hydrochloric acid, used for deprotection of the Boc group.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling.

    4-Aminophenylboronic Acid: Formed through deprotection of the Boc group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Boc-Aminophenyl)Boronic Acid is unique due to the presence of both the boronic acid and Boc-protected amino groups. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVOLHQIEQVXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394192
Record name (4-Boc-Aminophenyl)Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-49-9
Record name (4-Boc-Aminophenyl)Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Boc-aminophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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